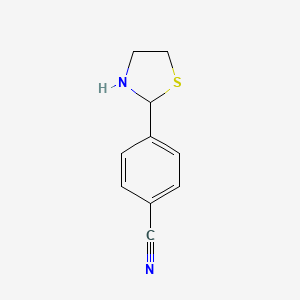

4-(1,3-Thiazolidin-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYORCAGNIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1,3 Thiazolidin 2 Yl Benzonitrile and Its Analogs

Conventional Synthetic Routes to Thiazolidine (B150603) Core Structures

The formation of the thiazolidine ring is a cornerstone of various synthetic endeavors, leading to a wide array of biologically active molecules. Traditional methods often rely on the condensation of bifunctional precursors, leading to the heterocyclic system.

Multicomponent Reaction Approaches for Thiazolidine Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecular architectures, including thiazolidine derivatives. dss.go.th These reactions, in which three or more reactants combine in a single synthetic operation, offer advantages in terms of efficiency, atom economy, and the generation of molecular diversity. dss.go.th One-pot synthesis of 1,3-thiazolidin-4-one derivatives has been achieved through the condensation of an arylaldehyde, thioglycolic acid, and an amine under solvent-free conditions, often facilitated by a catalyst. dss.go.th

| Reactant A | Reactant B | Reactant C | Product | Conditions | Reference |

| Arylaldehyde | Thioglycolic Acid | Aniline | 2,3-Diaryl-1,3-thiazolidin-4-one | Solvent-free, Catalyst | dss.go.th |

| Phenyl isothiocyanate | Primary amine | Dimethyl acetylenedicarboxylate | 2-Imino-1,3-thiazolidin-4-one | Catalyst-free | nih.gov |

Cyclization Reactions in Thiazolidine Formation

The most direct and widely employed method for the synthesis of the 1,3-thiazolidine ring is the condensation reaction between a primary amino-thiol and an aldehyde or ketone. mdpi.com For the synthesis of 2-substituted thiazolidines, the reaction of cysteamine (B1669678) (2-aminoethanethiol) with an appropriate aldehyde is a common and effective strategy. mdpi.com This reaction proceeds through the initial formation of a Schiff base (imine) between the amine of cysteamine and the carbonyl group of the aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the thiol group on the imine carbon. researchgate.net This method is advantageous due to its often-mild reaction conditions, proceeding at room temperature and neutral pH. researchgate.net

A proposed mechanism for this cyclization involves the nucleophilic attack of the amino group on the aldehyde's carbonyl carbon to form a hemiketal intermediate. Subsequent protonation of the hydroxyl group creates a good leaving group (water), leading to the formation of a carbocation that is then attacked by the thiolate to close the ring and form the thiazolidine. dss.go.th

Knoevenagel Condensation in Thiazolidinedione Synthesis

While not directly leading to the 4-(1,3-Thiazolidin-2-yl)benzonitrile structure, the Knoevenagel condensation is a pivotal reaction in the synthesis of a related class of compounds, the thiazolidinediones (TZDs), which are prominent in medicinal chemistry. nih.govresearchgate.net This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound, such as 2,4-thiazolidinedione (B21345), in the presence of a basic catalyst. nih.gov The active methylene group at the C-5 position of the 2,4-thiazolidinedione is deprotonated by the base, forming a nucleophile that attacks the aldehyde's carbonyl carbon. nih.gov Subsequent dehydration yields the 5-arylidene-2,4-thiazolidinedione product. nih.govresearchgate.net

A variety of catalysts and conditions have been employed for the Knoevenagel condensation in this context, including piperidine (B6355638) in ethanol, baker's yeast, and polyethylene (B3416737) glycol (PEG) media, with the latter offering a more environmentally benign approach. researchgate.netnih.gov

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Reference |

| Aromatic Aldehydes | 2,4-Thiazolidinedione | Piperidine/Ethanol | 5-Arylidene-2,4-thiazolidinediones | researchgate.net |

| Aromatic Aldehydes | 2,4-Thiazolidinedione | Baker's Yeast | 5-Arylidene-2,4-thiazolidinediones | researchgate.net |

| Aromatic Aldehydes | 2,4-Thiazolidinedione | Polyethylene Glycol-300 | 5-Arylidenyl 2,4-thiazolidinedione | nih.gov |

Strategies for Incorporating the Benzonitrile (B105546) Moiety

The introduction of the benzonitrile functional group is a critical step in the synthesis of this compound. This can be accomplished through two primary strategies: the functionalization of a pre-formed thiazolidine ring or, more directly, through a condensation reaction involving a benzonitrile-containing starting material.

Functionalization of Thiazolidine Scaffolds with Benzonitrile Precursors

While less common for the specific target compound, the functionalization of a pre-existing thiazolidine ring is a viable synthetic approach for creating a variety of substituted analogs. This strategy would involve the synthesis of a 2-unsubstituted or appropriately activated thiazolidine, followed by a cross-coupling reaction or nucleophilic aromatic substitution with a benzonitrile derivative, such as 4-halobenzonitrile. However, the direct synthesis approach is generally more efficient for the preparation of this compound.

Direct Synthesis via Condensation Reactions involving Benzonitrile Derivatives

The most straightforward and widely applicable method for the synthesis of this compound is the direct condensation of 4-formylbenzonitrile with cysteamine. mdpi.com This reaction follows the general mechanism of thiazolidine formation from aldehydes and amino-thiols, as described in section 2.1.2. The reaction is typically carried out under mild conditions, such as at room temperature in a suitable solvent, and often proceeds to completion with high yields. researchgate.net

The reaction mechanism involves the initial formation of an imine between the amino group of cysteamine and the aldehyde functionality of 4-formylbenzonitrile. This is followed by the intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of the five-membered thiazolidine ring. researchgate.net The presence of a buffer can promote the reaction by stabilizing the carbocation intermediate formed during the cyclization process. dss.go.thnih.gov

| Aldehyde | Amino-thiol | Product | Conditions | Reference |

| 4-Formylbenzonitrile | Cysteamine | This compound | Mild, Neutral pH, Room Temperature | mdpi.comresearchgate.net |

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry has seen a shift towards greener and more efficient methodologies. For the synthesis of thiazolidine derivatives, techniques such as microwave irradiation and ultrasonication have emerged as powerful tools to accelerate reaction rates and improve yields. Furthermore, the development of novel catalytic systems, including heterogeneous catalysts, palladium-based catalysts, and biocatalysts, has provided avenues for more selective and sustainable synthetic routes.

Microwave-Assisted Synthesis of Thiazolidine Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique that can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products. This method utilizes microwave energy to heat the reaction mixture directly and uniformly, leading to faster and more efficient reactions compared to conventional heating methods.

In the context of thiazolidine synthesis, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones. This reaction typically involves the condensation of a substituted aromatic amine and an aromatic aldehyde in the presence of thioglycolic acid. The use of a solid catalyst, such as anhydrous zinc chloride, in a solvent like dioxane under microwave irradiation for as little as 10 minutes has been shown to produce excellent yields of the desired thiazolidinone derivatives. jocpr.com

Another example involves a tandem reaction for the synthesis of 2-hydrazolyl-4-thiazolidinones from aldehydes, thiosemicarbazides, and maleic anhydride (B1165640), which is effectively assisted by microwave irradiation. nih.gov Aromatic aldehydes, in this case, provided good yields ranging from 45% to 82% at 120 °C with reaction times between 6 and 12 minutes. nih.gov

The table below summarizes the microwave-assisted synthesis of various 2-aryl-thiazolidin-4-one analogs, showcasing the efficiency of this technique.

Table 1: Microwave-Assisted Synthesis of 2-Aryl-Thiazolidin-4-one Analogs

| Aldehyde Reactant | Amine Reactant | Product | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Aniline | 2,3-Diphenyl-1,3-thiazolidin-4-one | 10 | 92 | jocpr.com |

| 4-Chlorobenzaldehyde | 4-Chloroaniline | 2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one | 10 | 95 | jocpr.com |

| 4-Methoxybenzaldehyde | 4-Methoxyaniline | 2,3-Bis(4-methoxyphenyl)-1,3-thiazolidin-4-one | 10 | 90 | jocpr.com |

| 4-Nitrobenzaldehyde | 4-Nitroaniline | 2,3-Bis(4-nitrophenyl)-1,3-thiazolidin-4-one | 10 | 88 | jocpr.com |

| Benzaldehyde | Thiosemicarbazide | 2-(Benzylidenehydrazono)-thiazolidin-4-one | 9 | 82 | nih.gov |

| 4-Methoxybenzaldehyde | Thiosemicarbazide | 2-((4-Methoxybenzylidene)hydrazono)-thiazolidin-4-one | 6 | 78 | nih.gov |

Ultrasonication in Thiazolidinone Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, has emerged as a green and efficient method for organic synthesis. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, which can significantly accelerate chemical reactions.

Ultrasound has been successfully applied to the synthesis of thiazolidinone derivatives, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. For instance, an economical and environmentally friendly protocol for the synthesis of a series of diaryl-4-thiazolidinones was developed using ultrasonic vibrations. This approach boasts significant enhancements in product yield, short reaction times, and is performed under solvent-free and catalyst-free conditions.

A study on the synthesis of 2,4-thiazolidinedione and diaryl substituted pyrazolylthiazolidinediones demonstrated that shifting from conventional heating to ultrasonic irradiation significantly reduced the reaction time from 10-12 hours to 4-5 hours, with a slight improvement in yield from 85% to 90%. semanticscholar.org The table below illustrates the effect of ultrasonication on the synthesis of a thiazolidinedione derivative.

Table 2: Comparison of Conventional Heating and Ultrasonication for the Synthesis of a Thiazolidinedione Derivative

| Method | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 10-12 | 85 | semanticscholar.org |

| Ultrasonic Irradiation | 4-5 | 90 | semanticscholar.org |

Catalyst-Mediated Approaches

The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis of thiazolidine derivatives, various catalytic systems have been explored.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. Magnetically separable catalysts, such as iron oxide nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups (Fe3O4@SiO2-SO3H), have proven to be effective in the synthesis of thiazolidine derivatives.

A novel and convenient procedure for the synthesis of thiazolidine derivatives has been described through a multicomponent reaction of primary alkylamines, isothiocyanates, and maleic anhydride in the presence of Fe3O4@SiO2-SO3H nanoparticles as a heterogeneous catalyst. semanticscholar.org This method offers moderate to good yields, easy and fast catalyst separation, a simple purification procedure, and mild reaction conditions. semanticscholar.orgorientjchem.org The catalyst's reusability has been demonstrated for up to seven consecutive reactions without a significant loss of activity. semanticscholar.org

The table below presents the results of the synthesis of various thiazolidine derivatives using the Fe3O4@SiO2-SO3H nanocatalyst.

Table 3: Fe3O4@SiO2-SO3H Catalyzed Synthesis of Thiazolidine Derivatives

| Amine | Isothiocyanate | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | Phenyl isothiocyanate | 2-(Benzylimino)-3-phenyl-4-oxothiazolidine-5-acetic acid | 5 | 88 | semanticscholar.org |

| 4-Methylbenzylamine | Phenyl isothiocyanate | 2-((4-Methylbenzyl)imino)-3-phenyl-4-oxothiazolidine-5-acetic acid | 5 | 85 | semanticscholar.org |

| 4-Methoxybenzylamine | Phenyl isothiocyanate | 2-((4-Methoxybenzyl)imino)-3-phenyl-4-oxothiazolidine-5-acetic acid | 5 | 82 | semanticscholar.org |

| Benzylamine | 4-Tolyl isothiocyanate | 2-(Benzylimino)-3-(p-tolyl)-4-oxothiazolidine-5-acetic acid | 6 | 80 | semanticscholar.org |

| Benzylamine | 4-Methoxyphenyl isothiocyanate | 2-(Benzylimino)-3-(4-methoxyphenyl)-4-oxothiazolidine-5-acetic acid | 6 | 78 | semanticscholar.org |

Palladium-catalyzed reactions are powerful tools in organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed cyclization to form the 2-aryl-1,3-thiazolidine ring from an aldehyde is not widely reported, palladium catalysts play a crucial role in the synthesis of precursors and in the functionalization of the thiazolidine core. For instance, thiazolidine derivatives can act as ligands for palladium in important cross-coupling reactions such as the Suzuki and Heck reactions. e3s-conferences.org

Furthermore, palladium-catalyzed N-arylation has been employed to synthesize N-aryloxazolidinones from aryl chlorides, a reaction that could potentially be adapted for the N-arylation of pre-formed thiazolidine rings. nih.gov A facile method for the alkenylation of a 4-thiazolidinone (B1220212) motif has also been reported using a palladium-catalyzed Fujiwara-Moritani reaction under acid-free conditions. amanote.com This highlights the potential of palladium catalysis in the post-synthesis modification of the thiazolidine scaffold.

Biocatalysis, the use of natural catalysts such as enzymes, offers a green and highly selective alternative to traditional chemical catalysis. The use of whole-cell biocatalysts, like baker's yeast (Saccharomyces cerevisiae), has been explored in the synthesis of 4-thiazolidinones. These biocatalysts can facilitate the cyclocondensation of aromatic aldehydes, amines, and thioglycolic acid.

While specific examples detailing the biocatalytic synthesis of this compound are scarce in the literature, the general applicability of biocatalysts to the synthesis of the broader class of thiazolidin-4-ones suggests a promising avenue for future research. For example, a green synthesis of thiazolidinedione derivatives has been reported using deep eutectic solvents, which can act as both solvents and catalysts, in a Knoevenagel condensation. mdpi.com Additionally, chitosan (B1678972) hydrogels have been used as recyclable biocatalysts for the ultrasound-assisted synthesis of thiazole (B1198619) derivatives, showcasing the potential of biopolymers in facilitating such transformations.

Green Chemistry Principles in Synthesis of this compound Derivatives

The application of green chemistry to the synthesis of thiazolidine derivatives seeks to address the shortcomings of traditional methods, which often involve hazardous solvents, harsh reaction conditions, and complex purification procedures. Modern approaches prioritize sustainability by focusing on alternative reaction media, recyclable catalysts, solvent-free conditions, and maximizing the incorporation of reactant atoms into the final product.

Deep Eutectic Solvents (DESs) have emerged as promising green alternatives to volatile organic compounds and traditional ionic liquids in chemical synthesis. researchgate.net DESs are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov They are valued for their low cost, low vapor pressure, high thermal stability, biodegradability, and simple preparation. researchgate.netnih.gov

In the synthesis of thiazolidin-4-one derivatives, a common analog of the target compound, DESs can function as both the solvent and the catalyst. frontiersin.org For instance, a multicomponent reaction involving an aniline, a benzaldehyde, and thioglycolic acid has been successfully carried out in a choline (B1196258) chloride:glycerol (1:2) DES. nih.gov This approach offers advantages such as mild reaction conditions and high product yields. nih.govconsensus.app A study on the synthesis of thiazolidinedione derivatives screened various choline chloride-based DESs and found that a mixture of choline chloride and N-methylurea was highly effective for Knoevenagel condensation reactions, producing yields ranging from 21% to over 90%. frontiersin.org The use of DESs not only provides an environmentally benign reaction medium but also often simplifies the work-up procedure, as the product can precipitate upon the addition of water. frontiersin.org

| Deep Eutectic Solvent (Molar Ratio) | Reactants | Reaction Type | Advantages | Reference |

|---|---|---|---|---|

| Choline chloride:Glycerol (1:2) | Aniline, Benzaldehyde, Thioglycolic acid | Multicomponent Reaction | Environmentally benign solvent system | nih.gov |

| Choline chloride:N-methylurea | Thiazolidine-2,4-dione, Substituted benzaldehydes | Knoevenagel Condensation | Acts as both solvent and catalyst; good to excellent yields (21-91%) | frontiersin.org |

| Ethyl triphenylphosphonium bromide:Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (7:3) | Aldehyde, Aromatic amine, Thioglycolic acid | Multicomponent Reaction | High yields, short reaction times, recyclable catalyst | nih.govbohrium.com |

The use of solid-supported catalysts represents a significant advancement in green synthesis, offering advantages such as ease of handling, simplified product purification through filtration, and catalyst reusability. pharmascholars.com Various solid supports have been employed to immobilize acidic or basic catalysts for the synthesis of thiazolidin-4-ones.

One study demonstrated that the catalytic potential of protic acids like perchloric acid (HClO₄) is significantly enhanced when adsorbed onto silica gel. rsc.orgresearchgate.net The HClO₄–SiO₂ system was found to be highly efficient for the one-pot, three-component reaction of an aldehyde, an amine, and thioglycolic acid, yielding 2,3-disubstituted thiazolidin-4-ones in good to excellent yields (70–87%). rsc.orgresearchgate.net Other solid catalysts investigated include silica-supported iodine, Amberlite IR-120H resin, and nano-magnetic particles. nih.govpharmascholars.com For instance, Amberlite IR-120H, a strongly acidic ion-exchange resin, has been used as a greener, reusable catalyst for the microwave-assisted, solvent-free synthesis of thiazolidine derivatives, affording high yields in very short reaction times (3–6 minutes). nih.gov Magnetically recoverable catalysts, such as ionic liquids immobilized on FeNi₃ or nano-Fe₃O₄@SiO₂, have also been developed, allowing for easy separation of the catalyst from the reaction mixture using an external magnet and enabling its reuse for multiple cycles. nih.gov

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Perchloric acid on Silica (HClO₄–SiO₂) | Three-component condensation | Toluene, reflux | High efficiency, broad substrate scope, high yields (70-87%) | rsc.orgresearchgate.net |

| Silica-supported Iodine/K₂CO₃ | Knoevenagel Condensation | Ethanol, reflux | Easy filtration, catalyst is recyclable | pharmascholars.com |

| Amberlite IR-120H resin | Condensation | Microwave, solvent-free | Reusable catalyst, rapid reaction (3-6 min), high yields | nih.gov |

| β-cyclodextrin-SO₃H | Three-component condensation | Solvent-free, 80-90°C | Reusable biopolymer-based catalyst, easy work-up, good yields | nih.govrroij.com |

| Nano-Fe₃O₄@SiO₂-supported ionic liquid | Condensation | Solvent-free, 120°C | Magnetically recoverable and reusable catalyst | nih.gov |

Eliminating the use of organic solvents, which are often toxic, flammable, and contribute to environmental pollution, is a primary goal of green chemistry. Solvent-free reactions, also known as solid-state or neat reactions, can lead to reduced waste, lower costs, and simplified experimental procedures. nih.govnih.gov These reactions are frequently facilitated by energy sources like microwave irradiation or mechanical grinding (mechanochemistry).

Microwave-assisted organic synthesis has been widely applied to the production of thiazolidine derivatives. mdpi.comrasayanjournal.co.inlatticescipub.com Unlike conventional heating, microwave energy provides uniform and rapid heating, which can dramatically reduce reaction times from hours to minutes and often increase product yields. mdpi.comnih.gov The synthesis of thiazolidinedione, for example, can be completed in under 30 minutes using microwave irradiation in water, a significant improvement over the prolonged heating required by conventional methods. nih.gov Similarly, the Knoevenagel condensation of thiazolidine-2,4-dione with various aldehydes has been efficiently carried out under solvent-free conditions using microwave irradiation, often in conjunction with a solid-supported catalyst. nih.gov

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, is another eco-friendly, solventless method. nih.govnih.gov This technique has been successfully used to synthesize thiazolidinone-triazole derivatives, demonstrating that chemical transformations can be achieved without the need for bulk solvents, thereby minimizing waste and environmental impact. nih.govnih.gov

Atom economy, a concept developed by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.comchemrxiv.org The ideal reaction has an atom economy of 100%, where all reactant atoms are found in the product, and no atoms are wasted as byproducts. primescholars.com

The synthesis of the 1,3-thiazolidine ring typically proceeds through condensation or cycloaddition reactions, which are inherently more atom-economical than substitution or elimination reactions. The most common route to 2,3-disubstituted-1,3-thiazolidin-4-ones involves a one-pot, three-component reaction of an aldehyde, an amine, and thioglycolic acid. nih.govrsc.org

Reaction: R¹CHO (Aldehyde) + R²NH₂ (Amine) + HSCH₂COOH (Thioglycolic Acid) → 2,3-disubstituted-1,3-thiazolidin-4-one + 2 H₂O

In this reaction, the only byproduct is water. While not perfectly 100%, the atom economy is very high, as the vast majority of the atoms from the three reactant molecules are incorporated into the thiazolidinone product. nih.gov Reactions that generate only benign and minimal byproducts like water are considered highly favorable from a green chemistry perspective. nih.govchemrxiv.org By focusing on such addition and condensation pathways, chemists can design synthetic routes that are both efficient and environmentally responsible. primescholars.com

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment of each nucleus can be mapped, confirming the compound's structure.

The ¹H NMR spectrum of 4-(1,3-Thiazolidin-2-yl)benzonitrile is expected to show distinct signals corresponding to the protons on the aromatic ring and the saturated thiazolidine (B150603) ring.

Aromatic Protons: The benzonitrile (B105546) moiety features a para-substituted benzene (B151609) ring. This substitution pattern typically results in a characteristic AA'BB' system, which often appears as two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons closer to the electron-withdrawing nitrile group (ortho) would resonate at a higher chemical shift (downfield) compared to the protons closer to the thiazolidine substituent (meta).

Thiazolidine Protons: The thiazolidine ring contains protons at positions 2, 4, and 5, along with a proton on the nitrogen atom (N-H).

The methine proton at C2 (CH), being adjacent to both a sulfur and a nitrogen atom and attached to the aromatic ring, would appear as a unique singlet or a triplet (if coupled to the N-H proton) at approximately δ 5.5-6.5 ppm.

The methylene (B1212753) protons at C4 (-CH₂-N) and C5 (-CH₂-S) would likely appear as complex multiplets or distinct triplets in the upfield region of the spectrum, typically between δ 3.0 and 4.5 ppm.

The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six signals are expected for the benzonitrile ring. The carbon of the nitrile group (C≡N) would have a characteristic chemical shift around δ 118-120 ppm. The carbon atom to which the nitrile group is attached (ipso-carbon) would be found near δ 110-115 ppm, while the carbon attached to the thiazolidine ring would resonate further downfield. The remaining aromatic carbons would appear in the typical range of δ 125-145 ppm.

Thiazolidine Carbons: The C2 carbon, bonded to two heteroatoms and the aromatic ring, would be the most downfield of the ring carbons, likely in the δ 60-75 ppm range noveltyjournals.com. The C4 and C5 methylene carbons would appear at higher field, typically between δ 30-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (ortho to -CN) | ~7.6 (d) | ~132 |

| Aromatic CH (meta to -CN) | ~7.5 (d) | ~128 |

| Thiazolidine CH (C2) | ~5.8-6.4 (s) | ~60-75 |

| Thiazolidine CH₂ (C4) | ~3.5-4.2 (m) | ~45-60 |

| Thiazolidine CH₂ (C5) | ~3.0-3.6 (m) | ~30-40 |

| Thiazolidine NH | Variable (br s) | - |

| Aromatic C (ipso to -CN) | - | ~110-115 |

| Nitrile C≡N | - | ~118-120 |

| Aromatic C (ipso to ring) | - | >140 |

Note: These are estimated values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

The five-membered thiazolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope or twisted forms acs.orgnih.gov. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (2D-NOESY), are crucial for determining the preferred conformation in solution nih.gov. By observing through-space correlations between protons, it is possible to deduce their relative spatial proximity. For instance, NOE signals between the C2 proton and specific protons on the C4 and C5 positions can help establish the degree of puckering and the pseudo-axial or pseudo-equatorial orientation of the benzonitrile substituent researchgate.net.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound is expected to display several key absorption bands:

Nitrile (C≡N) Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the range of 2220-2240 cm⁻¹.

N-H Stretch: A moderate absorption band corresponding to the N-H stretch of the secondary amine in the thiazolidine ring would appear around 3300-3500 cm⁻¹. This band can sometimes be broad.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene groups in the thiazolidine ring would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Aromatic C=C Bending: Characteristic "fingerprint" absorptions for the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond stretch is typically weak and appears in the 600-800 cm⁻¹ range impactfactor.org.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220-2240 | Strong, Sharp |

| Amine (N-H) | Stretch | 3300-3500 | Moderate, Broad |

| Aromatic C-H | Stretch | 3030-3100 | Moderate |

| Aliphatic C-H | Stretch | 2850-2960 | Moderate |

| Aromatic C=C | Bending | 1450-1600 | Moderate-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns under electron ionization (EI) or other ionization methods.

For this compound (Molecular Formula: C₁₀H₁₀N₂S), the calculated molecular weight is approximately 190.26 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺˙) at an m/z value corresponding to this mass.

The fragmentation of this molecule would likely proceed through several key pathways:

Cleavage of the Thiazolidine Ring: The thiazolidine ring is prone to fragmentation. A common pathway involves the retro-Diels-Alder type cleavage or cleavage alpha to the heteroatoms sapub.org. This could lead to the loss of fragments such as thioformaldehyde (B1214467) (CH₂S) or etheneimine (C₂H₅N).

Formation of a Benzonitrile Cation: A significant peak would be expected at m/z 102, corresponding to the benzonitrile cation [C₇H₄N]⁺, resulting from the cleavage of the bond between the C2 of the thiazolidine ring and the benzene ring.

Formation of the Thiazolidinium Cation: Cleavage of the C2-aryl bond could also generate a thiazolidinium cation fragment.

A plausible major fragmentation would involve the cleavage at the C2-aryl bond, leading to the highly stable cyanophenyl cation or related fragments.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. If such data were available, it would confirm the puckering of the thiazolidine ring (e.g., envelope or twist conformation) and the relative orientation of the benzonitrile group with respect to the heterocyclic ring nih.govnih.gov. It would also provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the crystal packing arrangement.

Computational and Theoretical Investigations of 4 1,3 Thiazolidin 2 Yl Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. For 4-(1,3-Thiazolidin-2-yl)benzonitrile, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule, which is crucial for understanding its reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller band gap generally implies higher reactivity. For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals and provide an estimate of its electronic excitability and reactivity.

While specific data for this compound is not available, studies on similar thiazolidine (B150603) derivatives often report band gaps calculated using DFT. For context, a study on certain thiazolidine amides reported HOMO-LUMO energy gaps in the range of 2.93 to 3.57 eV, indicating their potential for nonlinear optical applications. researchgate.net

Table 1: Illustrative HOMO-LUMO Data for Thiazolidine Derivatives (Hypothetical for this compound) This table is for illustrative purposes only, as specific data for the target compound is not available.

| Parameter | Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Band Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, an MEP map would highlight the electronegative nitrogen of the nitrile group and the sulfur and nitrogen atoms of the thiazolidine ring as potential sites for interaction.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which can be interpreted in terms of intramolecular charge transfer and hyperconjugative interactions. For this compound, NBO analysis would quantify the stability arising from these electronic interactions and provide insights into the nature of the chemical bonds within the molecule.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods can be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. For this compound, ab initio calculations could predict its vibrational frequencies, which correspond to the peaks in an IR spectrum, and its NMR chemical shifts. These theoretical predictions can be a powerful tool for the interpretation and confirmation of experimental spectroscopic data.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Table 2: Summary of Computational Methods and Their Applications to this compound

| Computational Method | Information Provided |

|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure |

| HOMO-LUMO Analysis | Chemical reactivity, electronic transitions, band gap |

| Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic and nucleophilic attack |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions, charge delocalization |

| Ab Initio Methods | Prediction of IR and NMR spectroscopic parameters |

| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational changes, solvent interactions |

The computational and theoretical investigation of this compound through methods such as DFT, ab initio calculations, and MD simulations would provide a comprehensive understanding of its molecular properties. While specific research findings for this particular compound are not currently prevalent in the literature, the established methodologies offer a clear path for future studies. Such research would be invaluable for elucidating its electronic structure, reactivity, and dynamic behavior, thereby contributing to the broader understanding of thiazolidine-containing compounds.

Prediction of Reactivity Descriptors (e.g., Fukui functions)

Information regarding the prediction of reactivity descriptors, such as Fukui functions, for this compound is not present in the available scientific literature. Fukui functions are instrumental in the field of computational chemistry for predicting the most likely sites for nucleophilic and electrophilic attacks on a molecule. This analysis requires sophisticated computational modeling, and the results are typically presented in data tables that quantify the reactivity of each atom within the molecule. Without dedicated studies on this specific compound, no such data table can be generated.

Chemical Reactivity and Transformation Mechanisms of 4 1,3 Thiazolidin 2 Yl Benzonitrile

Reactions of the Thiazolidine (B150603) Ring System

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is susceptible to a variety of reactions, most notably those involving the cleavage and modification of the ring itself.

The stability of the thiazolidine ring is highly dependent on the reaction conditions, particularly the pH. Under both acidic and basic conditions, the ring can undergo reversible opening and closure. rsc.org The mechanism typically involves the cleavage of the carbon-sulfur (C-S) bond, leading to the formation of reactive intermediates. rsc.org

Under acidic conditions, protonation of the ring nitrogen or sulfur can facilitate the unimolecular cleavage of the C-S bond to form a stabilized iminium cation intermediate. rsc.orgresearchgate.net This process is often observed in derivatives of penicillin, which contain a thiazolidine ring. rsc.orgresearchgate.net The equilibrium between the closed thiazolidine ring and the open-chain iminium form is a key aspect of its chemistry. rsc.org For 4-(1,3-Thiazolidin-2-yl)benzonitrile, this would result in an iminium ion where the positive charge is stabilized by the adjacent benzonitrile (B105546) group.

In alkaline solutions, ring opening can also occur. Studies on related structures show that base-catalyzed elimination reactions can lead to the formation of enamine intermediates. researchgate.nethud.ac.uk The specific pathway—whether through an iminium ion or an enamine—is influenced by the substituents on the ring and the precise pH of the medium. rsc.org

Table 1: pH-Dependent Thiazolidine Ring Opening Mechanisms

| pH Range | Predominant Mechanism | Key Intermediate | Reference |

|---|---|---|---|

| Low pH (<6) | Unimolecular ring opening of the S- or N-conjugate acid | Iminium Cation | rsc.org |

| Neutral pH (6-12) | Unimolecular opening of the neutral thiazolidine | Zwitterion | rsc.org |

The thiazolidine ring offers several positions for substitution, which can alter the molecule's properties. Key sites for functionalization are the nitrogen atom (N-3) and the methylene (B1212753) carbon atoms (C-4 and C-5). nih.gov

N-Substitution: The nitrogen atom of the thiazolidine ring can act as a nucleophile. Deprotonation with a suitable base, followed by reaction with an electrophile like an alkyl halide, can introduce substituents at the N-3 position. nih.gov

C-5 Substitution: The methylene group at the C-5 position can be functionalized, often through reactions that involve the formation of an adjacent carbanion or through condensation reactions. nih.gov

C-2 Position: The C-2 position is particularly relevant for this compound. The proton at this position can become acidic, especially upon quaternization of the ring nitrogen. pharmaguideline.com Removal of this proton by a strong base, such as an organolithium compound, would generate a nucleophilic center at C-2, allowing for reaction with various electrophiles. pharmaguideline.com Epimerization at the C-2 position through α-hydrogen exchange has also been observed in related systems, indicating the lability of this proton. rsc.org

Reactions of the Benzonitrile Moiety

The benzonitrile portion of the molecule consists of a stable aromatic ring and a nitrile functional group. Its reactivity is characteristic of these features.

The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a fundamental reaction in organic synthesis. A common and effective method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup. openstax.orglibretexts.org The mechanism proceeds through the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile. libretexts.org

Alternative methods for nitrile reduction that offer greater functional group tolerance have also been developed. Catalytic hydrogenation using catalysts such as Raney Nickel, Platinum (Pt), or Palladium on carbon (Pd/C) can achieve this transformation. researchgate.net Selective reduction in the presence of other sensitive groups is also possible using specific reagent systems, such as SnCl₂·2H₂O, which can reduce an aromatic nitro group while leaving a nitrile unaffected. stackexchange.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitriles to Primary Amines

| Reagent(s) | Conditions | Notes | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by H₂O workup | Highly effective, but reduces many other functional groups. | openstax.orglibretexts.org |

| H₂ / Raney Ni, Pt, or Pd/C | High pressure and/or heat | Catalytic hydrogenation; can be selective under controlled conditions. | researchgate.net |

| Ammonia Borane (NH₃BH₃) | Thermal decomposition, no catalyst | Environmentally benign, tolerates many functional groups. | organic-chemistry.org |

Aromatic rings are generally resistant to nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as the nitrile group, can activate the ring towards nucleophilic aromatic substitution (SNAᵣ), particularly if a good leaving group is present at an ortho or para position. libretexts.orglibretexts.org The nitrile group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a key step in the addition-elimination mechanism of SNAᵣ. libretexts.org

While this compound itself does not possess a leaving group on the aromatic ring, this principle is important for its derivatives. For example, if a halogen were introduced at the C-3 position (ortho to the nitrile), it would be susceptible to displacement by strong nucleophiles.

Another important nucleophilic reaction of the nitrile group itself is hydrolysis. Under either acidic or basic aqueous conditions, the nitrile can be hydrolyzed to a carboxylic acid. openstax.org The reaction proceeds through an amide intermediate. pearson.com In basic hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. pearson.com

Interplay between Thiazolidine and Benzonitrile Reactivity

The two moieties of this compound are not electronically isolated and can influence each other's reactivity.

The benzonitrile group is strongly electron-withdrawing. This property can significantly impact reactions involving the thiazolidine ring. For instance, during the acid-catalyzed ring opening, the electron-withdrawing nature of the benzonitrile moiety would destabilize the formation of the C-2 iminium cation intermediate. This could potentially make the ring-opening process more difficult compared to a thiazolidine substituted with an electron-donating group.

Conversely, the thiazolidine ring, particularly through its heteroatoms, can act as an electron-donating group via resonance. This could slightly modulate the electron density of the attached benzene (B151609) ring. However, the inductive effect of the electron-withdrawing nitrile group is generally dominant in controlling the reactivity of the aromatic ring. Therefore, the primary electronic interplay involves the powerful deactivating effect of the benzonitrile group on any potential electrophilic aromatic substitution and its activating effect toward nucleophilic aromatic substitution, with the thiazolidine substituent playing a secondary role.

Catalytic Applications of Thiazolidine-Containing Compounds

The thiazolidine scaffold, a five-membered heterocycle containing both sulfur and nitrogen atoms, is a versatile component in the field of catalysis. Its unique structural and electronic properties allow for its incorporation into ligand design for various metal-catalyzed organic reactions and for its participation in efficient one-pot synthetic methodologies. The presence of heteroatoms provides effective coordination sites for metal centers, influencing the activity, selectivity, and stability of catalytic systems.

Ligand Design for Metal-Catalyzed Organic Reactions (e.g., Heck and Suzuki-Miyaura reactions)

Thiazolidine derivatives have emerged as effective ligands for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds. e3s-conferences.orgresearchgate.net The sulfur and nitrogen atoms within the thiazolidine ring can coordinate to the palladium center, stabilizing the catalytically active species and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

One notable application is the use of a thiazolidine-based material as a support for palladium nanoparticles, creating a robust heterogeneous catalyst for Suzuki-Miyaura and Heck reactions. researchgate.netunamur.belookchem.com In this design, a highly cross-linked thiazolium-based material is first synthesized and then reduced, for example with sodium borohydride, to form the corresponding thiazolidine network. lookchem.com This thiazolidine-functionalized support then acts as a ligand, effectively anchoring and stabilizing the palladium species. researchgate.netlookchem.com

The resulting palladium-on-thiazolidine catalyst has demonstrated high activity, requiring only a low catalyst loading (e.g., 0.1 mol%) to achieve high yields of various biphenyl (B1667301) and alkene products. researchgate.netunamur.be A significant advantage of this system is its heterogeneity, which allows for easy recovery and reuse of the catalyst over multiple reaction cycles without a significant loss of activity. researchgate.netunamur.be

The following table summarizes representative results from the application of a thiazolidine-supported palladium catalyst in Suzuki-Miyaura reactions.

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Iodoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 |

| 4-Bromobenzaldehyde | Phenylboronic acid | 4-Formylbiphenyl | 95 |

| 1-Iodonaphthalene | Phenylboronic acid | 1-Phenylnaphthalene | 96 |

| 4-Iodoanisole | 4-Methylphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | 97 |

Data sourced from studies on thiazolidine-supported palladium catalysts. researchgate.net

Similarly, this catalytic system has proven effective in the Heck reaction, as illustrated in the table below.

| Aryl Halide | Alkene | Product | Yield (%) |

|---|---|---|---|

| 4-Iodoanisole | Styrene | 4-Methoxystilbene | 94 |

| 4-Bromoacetophenone | Styrene | 4-Acetylstilbene | 92 |

| 4-Iodoanisole | Butyl acrylate | Butyl 4-methoxycinnamate | 95 |

Data sourced from studies on thiazolidine-supported palladium catalysts. researchgate.net

The stability and efficiency of these thiazolidine-based ligands highlight their potential in the development of practical and sustainable catalytic systems for important organic transformations. lookchem.com

Role in One-Pot Synthesis

Thiazolidine derivatives are not only products of synthetic reactions but can also be key intermediates or catalysts in one-pot multicomponent reactions. nih.govacs.org These processes are highly valued in organic synthesis for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and saving time. nih.gov

Various catalytic systems have been developed for the one-pot synthesis of thiazolidine derivatives themselves. For instance, copper-catalyzed multicomponent reactions involving primary amines, ketones, terminal alkynes, and isothiocyanates can produce thiazolidin-2-imines in good to excellent yields. nih.govacs.org Similarly, cost-effective alkaline earth metal catalysts have been employed for the atom-efficient, one-pot cascade synthesis of functionalized thiazolidine-2-thiones from terminal alkynes and heterocumulenes. nih.gov

In these syntheses, the thiazolidine ring is formed through a cascade of reactions that are all mediated by a single catalyst in the same reaction vessel. nih.gov The reaction mechanism often involves the initial formation of an intermediate, such as a propargylamine, which then undergoes cyclization with an isothiocyanate to form the thiazolidine ring. nih.govnih.gov The choice of catalyst can influence the rate and regioselectivity of the cyclization process. nih.gov

The following table provides examples of catalysts used in the one-pot synthesis of thiazolidine derivatives.

| Catalyst System | Reactants | Thiazolidine Product Type | Key Features |

|---|---|---|---|

| CuCl₂ | Primary amines, ketones, terminal alkynes, isothiocyanates | Thiazolidin-2-imines | Modular and straightforward access to products. nih.govacs.org |

| [Ae{N(SiMe₃)₂}₂(THF)₂] (Ae=Mg, Ca, Sr) | Terminal alkynes, isothiocyanates | Thiazolidine-2-thiones | 100% atom efficiency, mild reaction conditions. nih.gov |

| Supported Phosphoric Acid on Graphene Oxide | Thiourea derivatives, isocyanides, activated acetylenes | Functionalized thiazolidines | Reusable catalyst, high yields. researchgate.net |

The involvement of thiazolidine-containing compounds in these efficient synthetic strategies underscores their importance in the development of green and sustainable chemical processes. nih.gov

Structure Activity Relationship Sar Studies: Mechanistic Insights

Influence of Substituents on Molecular Interactions

The biological activity of thiazolidine (B150603) derivatives can be significantly altered by introducing various substituents onto their core structure. nih.gov The nature, position, and size of these substituents dictate the molecule's electronic and steric properties, which in turn affect its binding affinity to biological targets. nih.gov

Effect of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the aromatic rings of thiazolidine derivatives play a crucial role in modulating their pharmacological activity. The addition of either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can enhance or diminish the compound's potency by altering its interaction with target receptors.

Research has shown that the presence of strong electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (Cl, Br, F), on the phenyl ring often enhances the biological activity of thiazolidine compounds. nih.gove3s-conferences.orgresearchgate.net For instance, studies on certain thiazolidinone derivatives revealed that EWGs were essential for antimicrobial, anti-tubercular, and antifungal activities, with stronger EWGs leading to greater potency. e3s-conferences.orgresearchgate.net The increased activity is often attributed to the formation of more stable complexes with the target enzyme or receptor. In some cases, EWGs like bromine, chlorine, and fluorine have been shown to enhance the cytotoxic effects of thiazolidine derivatives against cancer cell lines. nih.gov

Conversely, electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), can also positively influence activity, particularly antioxidant properties. nih.gov EDGs can increase the electron density of the molecule, which may be favorable for certain biological interactions. For example, thiazolidinone derivatives with hydroxyl substituents have demonstrated strong radical scavenging activity. nih.gov However, in other contexts, the presence of electron-releasing groups has been found to decrease activity against specific targets, such as certain cancer cell lines. nih.gov The impact of these groups is highly dependent on the specific biological target and the mechanism of action.

| Group Type | Example Substituents | General Effect on Activity | Observed Biological Context | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -Cl, -Br, -F | Often enhances potency | Antimicrobial, Anticancer | nih.gove3s-conferences.orgresearchgate.net |

| Electron-Donating (EDG) | -OH, -OCH₃, -CH₃ | Can enhance or decrease potency depending on the target | Antioxidant (enhanced), Anticancer (decreased) | nih.govnih.gov |

Positional Isomerism and Steric Effects

The position of a substituent on the thiazolidine scaffold is critical and can lead to significant variations in biological activity. nih.gov For example, in studies of certain 5-arylidene-thiazolidinone derivatives, the introduction of a substituted arylidene moiety was found to be important for enhancing antimicrobial properties. orientjchem.org SAR studies on thiazolidinediones as aldose reductase inhibitors found that substitution at the meta position of a benzylidene group increased activity, regardless of the substituent's electronic nature. nih.gov This highlights that the spatial arrangement of functional groups, governed by their position, is key for optimal interaction with the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are invaluable for predicting the activity of novel molecules and for understanding the physicochemical properties that are most important for efficacy. nih.govnih.gov

Derivation of QSAR Models and Statistical Validation

The development of a QSAR model begins with a dataset of molecules with known biological activities. tandfonline.com For thiazolidine derivatives, various physicochemical, thermodynamic, topological, and charge-dependent parameters (known as molecular descriptors) are calculated for each molecule. nih.gov Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates a selection of these descriptors with the observed biological activity. nih.gov

The reliability and predictive power of the resulting QSAR model are assessed through rigorous statistical validation. mdpi.com Key statistical parameters used for validation include:

r² (Coefficient of Determination): This value indicates how well the model fits the data. An r² value close to 1.0 suggests a strong correlation between the predicted and observed activities. For example, a CoMFA model for thiazolidin-4-one derivatives reported an r² of 0.973. mdpi.com

q² (Cross-validated r²): This is determined using methods like the leave-one-out (LOO) cross-validation. It measures the predictive ability of the model. A satisfactory CoMFA model for S1P1 receptor agonists yielded a q² value of 0.751, indicating good predictive power. mdpi.com

r²_pred (Predictive r² for an external test set): This parameter validates the model's ability to predict the activity of compounds not included in the training set. A value greater than 0.5 is generally considered acceptable. mdpi.com

Identification of Key Molecular Descriptors for Activity

A primary benefit of QSAR studies is the identification of molecular descriptors that are critical for biological activity. This provides mechanistic insights into how the compounds interact with their target. For various thiazolidine derivatives, QSAR models have highlighted the importance of several types of descriptors.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that have successfully identified key descriptors for thiazolidin-4-ones. mdpi.com These studies have shown that steric and electrostatic fields are often significant contributors to the biological activity. mdpi.com Hydrophobic and hydrogen-bond donor fields have also been identified as important in some models. mdpi.com For a series of antihyperglycemic thioglitazones, the octanol:water partition coefficient (LogP), a thermodynamic parameter, was identified as an important descriptor, highlighting the role of lipophilicity in drug absorption and activity. nih.gov

| Descriptor Type | Specific Descriptor Example | Significance in Thiazolidine Activity | Reference |

|---|---|---|---|

| Steric | CoMFA/CoMSIA Steric Fields | Relates to the size and shape of the molecule, influencing its fit in the receptor binding site. | mdpi.com |

| Electrostatic | CoMFA/CoMSIA Electrostatic Fields | Describes the charge distribution, which is crucial for electrostatic interactions with the target. | mdpi.com |

| Hydrophobic | CoMSIA Hydrophobic Fields | Indicates the importance of non-polar interactions for binding affinity. | mdpi.com |

| Thermodynamic | LogP (Octanol:Water Partition Coefficient) | Plays a significant role in drug absorption and transport to the target site. | nih.gov |

| Hydrogen Bonding | CoMSIA H-bond Donor/Acceptor Fields | Identifies key hydrogen bonding interactions that stabilize the drug-receptor complex. | mdpi.com |

Pharmacophore Modeling for Thiazolidine Derivatives

Pharmacophore modeling is another computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model serves as a 3D template for designing or identifying new active compounds. nih.gov

For thiazolidine derivatives, pharmacophore models have been developed for various targets. These models typically consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. For instance, a five-point pharmacophore model was successfully designed for a set of 54 thiazolidinedione derivatives targeting the aldose reductase enzyme. nih.gov

In another study targeting VEGFR-2, a key enzyme in angiogenesis, a pharmacophore-based design strategy was employed. nih.gov The essential features identified included:

A heteroaromatic moiety to bind to a specific cysteine residue in the hinge region of the ATP binding site.

A spacer group to occupy the gatekeeper region.

A pharmacophore moiety (e.g., an amide group) capable of forming hydrogen bonds with key amino acid residues like glutamic acid and aspartic acid.

A terminal hydrophobic group to interact with an allosteric hydrophobic pocket. nih.gov

The thiazolidine-2,4-dione moiety, with its multiple hydrogen bond acceptor atoms, is often a key component in these models, providing a strong anchor for binding to the target receptor. nih.gov

Based on a thorough review of the available scientific literature, there is no specific research data published regarding the molecular interaction studies of the chemical compound “4-(1,3-Thiazolidin-2-yl)benzonitrile” with the enzymes listed in your request (urease, lipoxygenase, α-amylase, α-glucosidase, protein tyrosine phosphatase 1B, and aldose reductase).

The existing research focuses on the broader class of thiazolidinone and thiazolidine derivatives. While these studies provide valuable insights into how this general class of compounds interacts with various enzymes, the data is not specific to "this compound."

Therefore, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on the requested compound without speculating or misrepresenting data from related but distinct molecules. Fulfilling the request under these constraints would not meet the required standards of scientific accuracy.

Molecular Interaction Studies and Mechanistic Research

Theoretical Studies on Biological Target Modulation

Theoretical and computational studies have become indispensable in elucidating the mechanisms through which small molecules, such as 4-(1,3-Thiazolidin-2-yl)benzonitrile, interact with and modulate biological targets. These in silico approaches, including molecular docking and dynamic simulations, provide critical insights into binding affinities, interaction modes, and the conformational changes that underpin a compound's biological activity. Such studies are pivotal in the rational design and optimization of therapeutic agents.

Investigation of Receptor Modulation (e.g., PPARγ agonists, if studied mechanistically)

While direct mechanistic studies on this compound as a Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) agonist are not extensively detailed in the available literature, the broader class of thiazolidinone-containing compounds has been the subject of significant investigation in this area. nih.govmdpi.com Thiazolidin-4-ones and thiazolidine-2,4-diones are recognized as privileged structures in medicinal chemistry, with some derivatives acting as potent PPARγ agonists. nih.govnih.gov

Molecular docking simulations have been instrumental in understanding how these derivatives interact with the PPARγ ligand-binding domain. nih.gov These studies often reveal key hydrogen bond interactions and hydrophobic contacts that are crucial for receptor activation. For instance, various novel thiazolidin-4-one benzenesulfonamide (B165840) hybrids have been designed and evaluated for their PPARγ agonistic activity, with molecular docking studies predicting their binding patterns within the receptor's active site. nih.gov Similarly, newly developed thiazolidine-2,4-dione derivatives have been assessed using computational docking and molecular dynamics simulations to confirm their stability and interaction with PPARγ. nih.gov

| Compound Class | Key Findings from Theoretical Studies | Computational Methods Used | Reference |

|---|---|---|---|

| Thiazolidin-4-one benzenesulfonamide hybrids | Predicted favorable binding patterns and energies within the PPARγ binding site. | Molecular Docking, Molecular Dynamics Simulations | nih.gov |

| Thiazolidine-2,4-dione derivatives | Demonstrated stable interactions with the PPARγ receptor. | Computational Docking, Molecular Dynamics Simulations | nih.gov |

| 4-Thiazolidinone-pyrazoline hybrids | High binding energies to PPARγ receptors were observed in silico. | Molecular Docking Simulations | mdpi.com |

Exploration of Anti-Biofilm Mechanisms

The formation of bacterial biofilms presents a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. Thiazolidin-4-one derivatives have emerged as a promising class of compounds with potent anti-biofilm activity. nih.gov Theoretical and mechanistic studies on compounds structurally related to this compound have begun to unravel the molecular basis for this activity.

A notable study focused on a thiazolidinone derivative, identified as TD-H2-A, and its anti-biofilm mechanism against Staphylococcus aureus. This research revealed that TD-H2-A targets the WalK protein, a histidine kinase that is part of the essential WalK/WalR two-component system in Gram-positive bacteria. This system plays a crucial role in regulating cell wall metabolism, a process vital for bacterial viability and biofilm formation.

In vitro phosphorylation assays demonstrated that TD-H2-A directly inhibits the autophosphorylation of WalK. This inhibition disrupts the downstream signaling cascade, leading to the observed antibacterial and anti-biofilm effects. To further elucidate the mechanism, RNA sequencing (RNA-seq) was employed to analyze the transcriptomic changes in S. aureus upon treatment with TD-H2-A.

The transcriptome analysis identified a large number of differentially expressed genes (DEGs), indicating a broad impact on bacterial physiology. A significant portion of the upregulated genes were involved in ribosome synthesis. Conversely, many downregulated genes were associated with membrane transport. These findings suggest that the inhibition of the WalK signaling pathway by this thiazolidinone derivative leads to a multi-faceted antibacterial response, affecting protein synthesis and disrupting the bacterial cell membrane's transport functions.

| Aspect of Mechanism | Detailed Finding | Experimental/Theoretical Approach |

|---|---|---|

| Molecular Target | WalK, a histidine kinase in the WalK/WalR two-component system. | High-throughput screening, phosphorylation assays. |

| Mode of Action | Inhibition of WalK autophosphorylation. | In vitro phosphorylation inhibition assay. |

| Transcriptomic Response | Induction of 994 differentially expressed genes (481 upregulated, 513 downregulated). | RNA sequencing (RNA-seq). |

| Key Affected Pathways | Upregulation of genes involved in ribosome synthesis and significant alteration of genes related to membrane transport. | Kyoto Encyclopedia of Genes and Genomes (KEGG) enrichment analysis. |

Advanced Research Applications in Chemical Sciences

Use as Building Blocks for Complex Heterocyclic Architectures

Thiazolidine (B150603) derivatives are recognized as valuable building blocks in organic synthesis for the construction of more complex heterocyclic systems. The thiazolidine ring, a saturated five-membered heterocycle containing sulfur and nitrogen, can be a precursor to a variety of other ring systems through reactions such as ring-opening, rearrangement, and condensation.

In principle, 4-(1,3-Thiazolidin-2-yl)benzonitrile could serve as a synthon for the synthesis of fused heterocyclic systems. The nitrogen and sulfur atoms of the thiazolidine ring offer sites for further chemical transformations. For instance, the secondary amine in the thiazolidine ring could be functionalized, or the ring itself could undergo oxidative or reductive cleavage to yield intermediates for the synthesis of other sulfur and nitrogen-containing heterocycles. However, specific examples of such transformations commencing from this compound are not documented in the reviewed literature.

The general synthetic utility of the thiazolidine scaffold is well-established. For instance, thiazolidin-4-ones, which are structurally related, are synthesized through the condensation of an amine, a carbonyl compound, and a mercaptoacetic acid derivative. These thiazolidin-4-ones are versatile intermediates for a wide array of biologically active molecules. While not directly applicable to this compound, this underscores the potential of the thiazolidine core as a starting point for diverse chemical architectures.

Applications in Materials Science (e.g., electronic properties, OLEDs)

There is a notable absence of research into the materials science applications of this compound. The electronic properties and potential use in technologies such as Organic Light-Emitting Diodes (OLEDs) for this specific compound have not been reported.

Generally, organic molecules with extended π-systems and heteroatoms can exhibit interesting electronic and photophysical properties. The benzonitrile (B105546) group in this compound possesses a π-system, but the saturated thiazolidine ring interrupts conjugation, which may limit its potential for applications requiring extensive electron delocalization. Derivatives with unsaturated thiazole (B1198619) or other aromatic heterocyclic rings are more commonly investigated for such purposes.

Molecular Probes for Biological Systems (excluding direct drug applications)

The development of molecular probes for biological systems often relies on the incorporation of fluorophores or other reporter groups. While some thiazolidinone derivatives have been explored as fluorescent chemosensors, there is no specific information on the use of this compound in this capacity. The inherent fluorescence of this compound is not documented, and its utility as a molecular probe would likely necessitate further modification to introduce a signaling moiety.

Development of Novel Chemical Reagents

The potential of this compound as a novel chemical reagent is another area that remains unexplored. The reactivity of the thiazolidine ring could, in theory, be harnessed for specific chemical transformations. For example, the sulfur atom could potentially act as a nucleophile or be involved in redox processes. The nitrile group on the benzene (B151609) ring is also a versatile functional group that can be converted into amines, carboxylic acids, or other functionalities, suggesting that the compound could be a precursor for a range of substituted benzonitrile reagents. However, no such applications have been reported to date.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Scaffolds with Enhanced Specificity

The development of novel molecular frameworks based on 4-(1,3-thiazolidin-2-yl)benzonitrile is a promising avenue for discovering compounds with high target specificity. Future synthetic strategies will likely focus on modifying the thiazolidine (B150603) and benzonitrile (B105546) rings to fine-tune biological activity and physicochemical properties. researchgate.netnih.gov

Key areas for exploration include:

Substitution at the Thiazolidine Ring: Introducing substituents at the N-3 and C-4/C-5 positions of the thiazolidine ring can significantly alter the molecule's three-dimensional structure and its interaction with biological targets. researchgate.netmdpi.com Various alkyl, aryl, and heterocyclic groups could be incorporated to probe the structure-activity relationship (SAR). nih.gov

Bioisosteric Replacement: The nitrile group on the benzene (B151609) ring can be replaced with other functional groups (e.g., esters, amides, tetrazoles) to modulate properties like polarity, hydrogen bonding capacity, and metabolic stability.

Hybrid Molecule Synthesis: A forward-thinking approach involves creating hybrid molecules by linking the this compound scaffold with other known pharmacophores. nanobioletters.com This strategy aims to combine the therapeutic effects of two different classes of compounds to create dual-acting or synergistic agents. nih.gov

| Modification Site | Potential Substituents | Desired Outcome |

|---|---|---|

| Thiazolidine N-3 Position | Aryl moieties, Heterocyclic rings, Acetamide groups | Enhanced target binding, Altered lipophilicity |

| Thiazolidine C-2 Position | Aryl groups with varied electronic properties (e.g., 4-methylphenyl) | Improved antiproliferative activity |

| Benzonitrile Moiety | Bioisosteres (Tetrazole, Carboxylic Acid) | Modulated pharmacokinetic profile |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the properties of novel derivatives before their synthesis. For this compound, advanced computational methods can guide the design of new scaffolds with greater precision.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of thiazolidine derivatives and their biological activity. nih.gov These models help in predicting the potency of unsynthesized compounds, thereby prioritizing synthetic efforts. frontiersin.org

Molecular Docking: This technique can be used to simulate the interaction of this compound derivatives with the active sites of specific protein targets. nih.gov Docking studies can elucidate binding modes, predict binding affinities, and explain observed SAR, guiding the design of more potent and selective inhibitors. nih.gov

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic and structural properties of the synthesized molecules. mdpi.comresearchgate.net These calculations provide insights into molecular orbitals (HOMO-LUMO), which are crucial for interpreting chemical reactivity. researchgate.net

Pharmacokinetic Modeling (ADME): In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new analogues. researchgate.net By evaluating drug-likeness early in the design phase, researchers can avoid costly failures in later stages of development. mdpi.com

Exploration of New Reactivity Profiles and Transformation Pathways

Investigating novel chemical reactions and transformations of this compound can unlock new synthetic routes and lead to the creation of diverse chemical libraries. The thiazolidine ring is susceptible to modifications at positions 2, 3, and 5, offering a rich playground for synthetic chemists. mdpi.com

Future research could focus on:

One-Pot Condensation/Cyclization Reactions: Developing efficient one-pot multi-component reactions to assemble the thiazolidine core from simple starting materials. nih.gov

Functionalization of the Methylene (B1212753) Carbon: Exploring reactions that modify the C-5 position of the thiazolidin-4-one ring, a common derivative, to introduce further diversity. mdpi.com

Ring-Opening and Rearrangement Reactions: Investigating conditions that could lead to the opening or rearrangement of the thiazolidine ring to generate entirely new heterocyclic systems.

Catalytic C-H Activation: Applying modern catalytic methods to directly functionalize the C-H bonds on both the thiazolidine and benzonitrile rings, providing a more atom-economical approach to derivatization.

Integration of Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis to minimize environmental impact. researchgate.net Future synthetic work on this compound and its derivatives should prioritize sustainable methods.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. ijpsjournal.com

Use of Deep Eutectic Solvents (DES): DES can act as both environmentally benign solvents and catalysts, replacing volatile and toxic organic solvents often used in conventional synthesis. nih.govfrontiersin.org Studies on thiazolidinedione synthesis have shown that a DES composed of choline (B1196258) chloride and N-methylurea can be highly effective. frontiersin.org

Solvent-Free Reactions: Designing reactions that proceed under solvent-free conditions represents a significant step towards greener synthesis. chemmethod.com

| Green Chemistry Technique | Advantage | Reference |

|---|---|---|

| Microwave Irradiation | Rapid, efficient, environmentally friendly | ijpsjournal.com |

| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst, biodegradable | nih.govfrontiersin.org |

| Solvent-Free Synthesis | Reduces volatile organic compound emissions, simplifies workup | chemmethod.com |